molecular formula C21H15NO2 B2435125 9-(3-methylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 73189-67-0

9-(3-methylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2435125
CAS No.: 73189-67-0
M. Wt: 313.356
InChI Key: PVAUELMVDGUCOM-UHFFFAOYSA-N
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Description

6-(3-Methylphenyl)benzodbenzazepine-5,7-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzazepines, which are characterized by a fused benzene and azepine ring system. The presence of a methylphenyl group adds to its distinctiveness and potential reactivity.

Properties

IUPAC Name

6-(3-methylphenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c1-14-7-6-8-15(13-14)22-20(23)18-11-4-2-9-16(18)17-10-3-5-12-19(17)21(22)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAUELMVDGUCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylphenyl)benzodbenzazepine-5,7-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylphenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3-Methylphenyl)benzodbenzazepine-5,7-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Methylphenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenylbenzodbenzazepine-5,7-dione : Similar structure but lacks the methyl group on the phenyl ring.
  • 6-(3-Fluoro-4-methylphenyl)benzodbenzazepine-5,7-dione : Contains a fluorine atom in addition to the methyl group.

Uniqueness

6-(3-Methylphenyl)benzodbenzazepine-5,7-dione is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and biological activity

Biological Activity

The compound 9-(3-methylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a complex organic molecule that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and antimicrobial properties.

Chemical Structure

The molecular formula of the compound is C23H20N2O3C_{23}H_{20}N_2O_3. Its structure includes a tricyclic framework with a ketone functional group and an azatricyclo system that contributes to its biological properties.

1. Cytotoxicity

Cytotoxicity studies are essential for understanding the potential therapeutic applications of compounds. The cytotoxic effects of 9-(3-methylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione were assessed using various cancer cell lines.

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer).
  • Results : The compound exhibited significant cytotoxic activity at concentrations ranging from 50 µM to 200 µM. Notably, it demonstrated a dose-dependent increase in cell death.
Concentration (µM)A549 Viability (%)HepG2 Viability (%)
2006870
1008580
509290

2. Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against a panel of Gram-positive and Gram-negative bacteria as well as fungi.

  • Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans.
  • Findings : The compound showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
MicroorganismMIC (µg/mL)Comparison Antibiotic (Ciprofloxacin) MIC (µg/mL)
MRSA1520
E. coli1025
Candida albicans1230

The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic pathways crucial for microbial survival and proliferation. The presence of the azatricyclo moiety is believed to enhance membrane permeability, leading to increased cytotoxicity in cancer cells and enhanced antimicrobial effects.

Case Study 1: Anticancer Properties

A recent study explored the anticancer properties of various derivatives of azatricyclo compounds similar to our target compound. Researchers found that modifications in the phenyl groups significantly influenced the cytotoxicity profiles against different cancer cell lines.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of azatricyclo derivatives against resistant bacterial strains. The findings suggested that compounds with similar structures exhibited superior activity compared to conventional antibiotics, highlighting their potential as novel therapeutic agents.

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